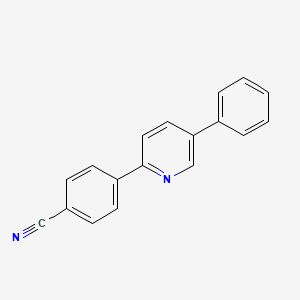
4-(5-Phenylpyridin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Phenylpyridin-2-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile group attached to a phenylpyridine moiety. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenylpyridin-2-yl)benzonitrile typically involves the reaction of 5-phenyl-2-pyridinecarboxaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-phenyl-2-pyridinecarboxaldehyde is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Phenylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amines, halides, and alkylated compounds.
Applications De Recherche Scientifique
4-(5-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(5-Phenylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Pentylpyrimidin-2-yl)benzonitrile: This compound has a similar structure but with a pentyl group instead of a phenyl group.
4-(Pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidine ring instead of a pyridine ring.
Uniqueness
4-(5-Phenylpyridin-2-yl)benzonitrile is unique due to its specific combination of a phenyl group and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H12N2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-(5-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-12-14-6-8-16(9-7-14)18-11-10-17(13-20-18)15-4-2-1-3-5-15/h1-11,13H |
Clé InChI |
DYFGIRDZLVYPCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
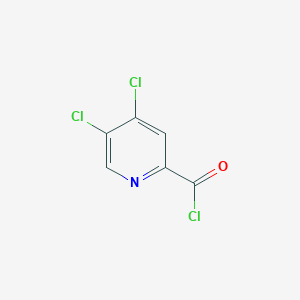
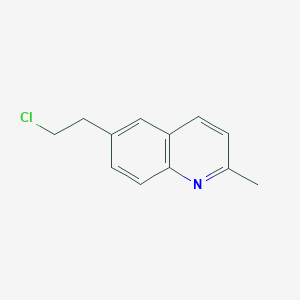
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
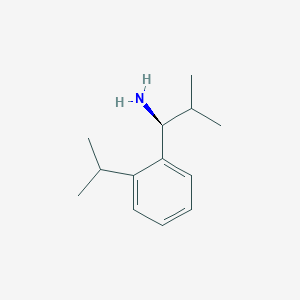
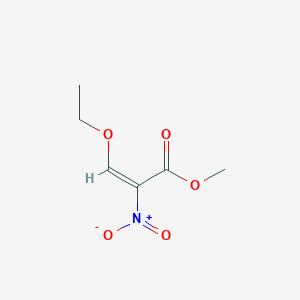
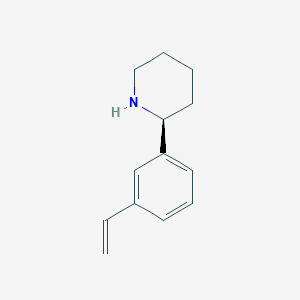
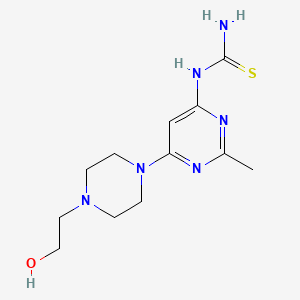
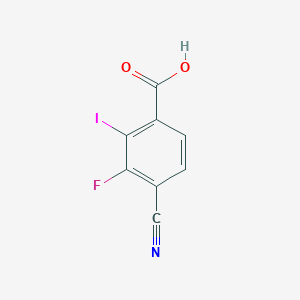
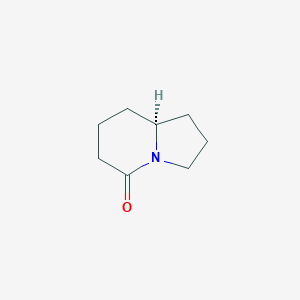
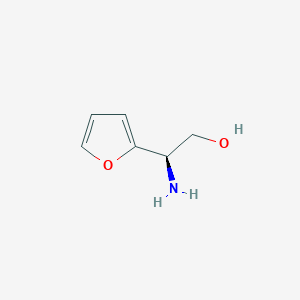

![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)
